molecular formula C9H12N2O2S2 B5349736 4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine

4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine

Cat. No.: B5349736
M. Wt: 244.3 g/mol
InChI Key: KDEXSFJUFTYGEA-UHFFFAOYSA-N
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Description

4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine is a chemical compound that features a thiomorpholine ring substituted with a 5-nitrothiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine typically involves the reaction of thiomorpholine with a suitable 5-nitrothiophen-2-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate, organic solvents like dichloromethane.

Major Products Formed

    Reduction: 4-[(5-Aminothiophen-2-yl)methyl]thiomorpholine.

    Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The thiomorpholine ring can interact with proteins, potentially inhibiting enzyme activity or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrothiophene: Shares the nitrothiophene moiety but lacks the thiomorpholine ring.

    SR9009: Contains a similar nitrothiophene structure but with different substituents and applications.

Uniqueness

4-[(5-Nitrothiophen-2-yl)methyl]thiomorpholine is unique due to the combination of the nitrothiophene and thiomorpholine moieties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

4-[(5-nitrothiophen-2-yl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S2/c12-11(13)9-2-1-8(15-9)7-10-3-5-14-6-4-10/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEXSFJUFTYGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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